2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- is a chemical compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- typically involves the bromination of phenyl-substituted cyclohexadiene-1,4-dione. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the controlled addition of bromine to the precursor compound in large reaction vessels. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is then subjected to various purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: More complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various chemical processes. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but lacks the bromine substitution.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Contains tert-butyl groups instead of bromophenyl.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(4-bromophenyl)-: Contains two bromophenyl groups.
Uniqueness
The presence of the bromophenyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- makes it unique compared to its analogs.
Properties
CAS No. |
30100-33-5 |
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Molecular Formula |
C12H7BrO2 |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |
InChI Key |
DCXJTWHQLXIVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Br |
Origin of Product |
United States |
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